C.I. Reactive red 2
Overview
Description
C.I. Reactive Red 2 is a triazine-based azo dye . It is used in various applications such as diagnostic assay manufacturing, hematology, and histology .
Synthesis Analysis
The synthesis of this compound has been analyzed in various studies. For instance, Nayar and Freeman (2008) analyzed the commercial and hydrolyzed forms of six reactive dyes including this compound using negative ion fast atom bombardment (FAB) and negative ion electrospray (ES) mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound is complex. Its linear formula is C44H24Cl2N14O20S6Na6, and it has a molecular weight of 1469.98 .Chemical Reactions Analysis
The oxidative degradation of this compound by hydroxyl radicals generated by H2O2 and Fe2+ has been studied in aqueous acidic media . The effects of different parameters like initial concentration of dye, H2O2, Fe2+, pH of the solution, and reaction temperature on the oxidation process have been studied .Physical and Chemical Properties Analysis
This compound appears as a powder or granules, and it is soluble in ethanol/water at 1 mg/mL . Its dye content is ≥50% .Scientific Research Applications
Electrochemical Degradation : Song et al. (2010) investigated the electrochemical degradation of C.I. Reactive Red 195, a similar azo dye, in an aqueous solution using Ti/SnO2–Sb/PbO2 electrodes. They studied the impact of current density, initial pH, dye concentration, and the addition of NaCl on mineralization efficiency, suggesting a pathway for anodic oxidation in aqueous solutions (Song et al., 2010).
Photocatalysis Coupled with Water Jet Cavitation : Wang, Jia, and Wang (2011) examined the decolorization of C.I. Reactive Red 2 using TiO2 photocatalysis coupled with water jet cavitation. Their study showed a significant increase in degradation efficiency, indicating a synergistic effect between photocatalysis and water jet cavitation (Wang et al., 2011).
Adsorption Behavior on Activated Carbon : Al-Degs et al. (2008) investigated the adsorption behavior of C.I. Reactive Red 4 and other reactive dyes on activated carbon. They found high adsorption capacities for these dyes and explored the effects of solution pH, ionic strength, and temperature on adsorption behavior (Al-Degs et al., 2008).
Ultrasound and Photocatalysis : Wu and Yu (2009) elucidated the decolorization of this compound in various systems, including ultrasound (US), US/TiO2, UV/TiO2, and UV/US/TiO2. They examined the effects of TiO2 dosage, pH, and temperature on the decolorization rate (Wu & Yu, 2009).
Homogeneous Catalytic Ozonation : Wu, Kuo, and Chang (2008) studied the decolorization of this compound by homogeneous catalytic ozonation using metallic ions in a bubble column reactor. They evaluated the effects of pH and catalyst dosage on decolorization rates, suggesting radical-type mechanisms in the catalytic ozonation systems (Wu et al., 2008).
Electrocoagulation Method : Şengil, Özacar, and ÖMüRLü (2004) investigated the removal of color from wastewater containing C.I. reactive red 124 (similar to this compound) using electrocoagulation. They explored the effects of initial pH, electrolysis time, dye concentration, conductivity, and current density on color removal (Şengil et al., 2004).
Mechanism of Action
The mechanism of action of C.I. Reactive Red 2 involves photodegradation and adsorption . The rate of RR2 removal by the prepared Bi2WO6 followed a pseudo-first order kinetic model . The results of adding a scavenger suggested that the photogenerated holes were the main oxidative species in RR2 photodegradation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDJOJCYUSIEY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-86-7 (Parent) | |
Record name | C.I. Reactive Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889666, DTXSID70924123 | |
Record name | C.I. Reactive Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17804-49-8, 106740-69-6, 12226-03-8 | |
Record name | C.I. Reactive Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Reactive Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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